Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Description
Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a phthalazine derivative characterized by a bicyclic phthalazinone core, a 4-methylphenyl substituent at position 4, and a methyl ester-linked propanoate chain at position 2. Its molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of approximately 322.36 g/mol.
Properties
IUPAC Name |
methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(23)21(20-18)12-11-17(22)24-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOFFUJMGOTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322174 | |
| Record name | methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
694468-70-7 | |
| Record name | methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s heterocyclic structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Substituent Effects on Reactivity and Bioactivity
- Ester vs. Amide Groups : The methyl ester in the target compound offers a balance between solubility and metabolic stability. Amide derivatives (e.g., ) exhibit greater hydrolytic stability but may suffer from reduced cellular uptake due to higher polarity.
- Chlorophenyl: Increases electronic withdrawal effects, which could enhance binding to electron-rich biological targets but may raise toxicity concerns .
Biological Activity
Methyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions at the molecular level, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.36 g/mol. The compound features a phthalazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The ester functional group allows for hydrolysis, releasing active components that can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in understanding how the compound may exert therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating that this compound might interfere with cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug development aimed at treating conditions like cancer or metabolic disorders.
Study 1: Anticancer Activity
A study conducted on various phthalazine derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a potential pathway through which this compound might exert its effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₈H₁₉N₃O₃ | Anti-inflammatory, Anticancer |
| 4-Methylphthalazine | C₁₁H₉N | Anticancer |
| Phthalazinone Derivatives | Varies | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
